
L-156602
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-156602 is a cyclic depsipeptide antibiotic . It is an antagonist of the complement component 5A (C5a) receptor . It has been found to have anti-inflammatory activity in mice and is active against Gram-positive bacteria .
Synthesis Analysis
This compound can undergo selective and synthetically useful functional group transformations . This suggests that it could be applicable to a wide variety of other synthetic and naturally occurring polypeptides .Molecular Structure Analysis
The molecular structure of this compound has been determined by spectroscopic studies . It is a cyclic depsipeptide with a molecular weight of 840.96 and a molecular formula of C38H64N8O13 .Chemical Reactions Analysis
This compound has been found to have unique immunomodulating effects on inflammatory reactions . It does not suppress serotonin- and carrageenan-induced inflammation but completely suppresses concanavalin A-induced inflammation .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in DMF, DMSO, and ethanol . Its CAS Number is 125228-51-5 .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of L-156602 involves the condensation of two key intermediates, 2-(2-amino-1,3-thiazol-4-yl)acetic acid and 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)acetic acid", "2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-(2-amino-1,3-thiazol-4-yl)acetic acid with ethyl chloroformate and triethylamine to yield ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate.", "Step 2: Condensation of ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate with 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione in the presence of sodium hydroxide to yield the intermediate product.", "Step 3: Hydrolysis of the ethyl ester group of the intermediate product with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 4: Neutralization of the carboxylic acid with sodium bicarbonate to yield the sodium salt of the carboxylic acid.", "Step 5: Conversion of the sodium salt of the carboxylic acid to the free acid form with hydrochloric acid.", "Step 6: Purification of the free acid form of the product by recrystallization from methanol and acetic acid.", "Step 7: Conversion of the free acid form of the product to the diethyl ether salt form by treatment with diethyl ether.", "Step 8: Purification of the diethyl ether salt form of the product by recrystallization from methanol and water." ] } | |
Numéro CAS |
125528-51-5 |
Formule moléculaire |
C38H64N8O13 |
Poids moléculaire |
840.5 |
Apparence |
White solid off white light tan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



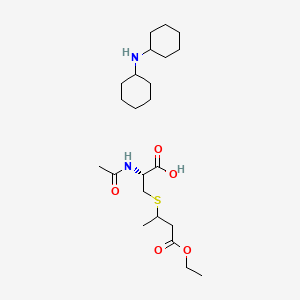
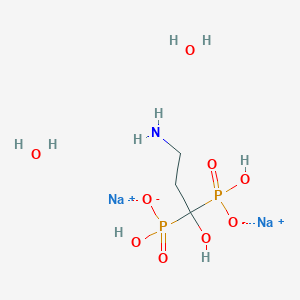
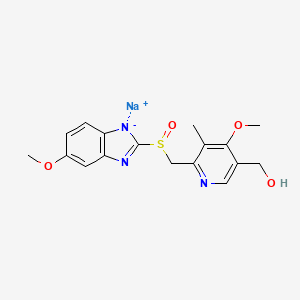

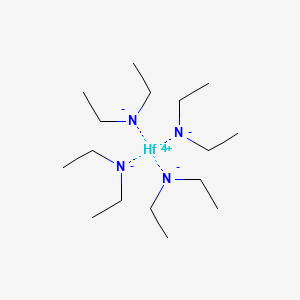
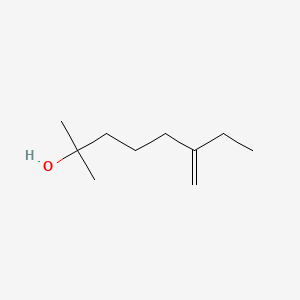
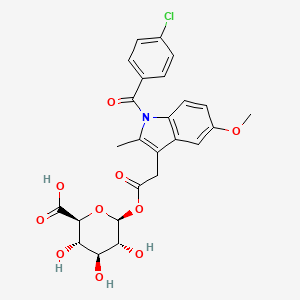
![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)


